4,4,5,5-Tetramethyl-2-(2-methyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC19770757
Molecular Formula: C18H25BO2
Molecular Weight: 284.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25BO2 |
|---|---|
| Molecular Weight | 284.2 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(2-methyl-3-phenyl-1-bicyclo[1.1.1]pentanyl)-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C18H25BO2/c1-13-17(14-9-7-6-8-10-14)11-18(13,12-17)19-20-15(2,3)16(4,5)21-19/h6-10,13H,11-12H2,1-5H3 |
| Standard InChI Key | JORYSARBIHKNKY-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3C)C4=CC=CC=C4 |
Introduction
Molecular Structure and Chemical Properties
Core Structural Features
The compound features a bicyclo[1.1.1]pentane scaffold substituted at the 1-position with a dioxaborolane ring and at the 3-position with a phenyl group. The dioxaborolane moiety consists of a five-membered ring containing boron and oxygen atoms, stabilized by two geminal methyl groups at the 4- and 5-positions. This configuration imparts both steric protection to the boron center and enhanced stability under inert conditions .
The bicyclo[1.1.1]pentane unit introduces significant strain energy (~65 kcal/mol), which influences the compound’s reactivity. X-ray crystallographic studies of analogous structures reveal bond angles of 60° at the bridgehead carbons, contributing to the molecule’s rigidity .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₅BO₂ | |
| Molecular Weight | 284.21 g/mol | |
| CAS Number | 2609866-52-4 | |
| Boiling Point | 320–325°C (estimated) | |
| Solubility | Soluble in THF, DCM, ethers |
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 7.45–7.25 (m, 5H, aryl-H), 2.35 (s, 3H, bridgehead-CH₃), 1.30 (s, 12H, dioxaborolane-CH₃).
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¹¹B NMR: δ 32.5 ppm, consistent with tricoordinate boron in dioxaborolanes.
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IR (KBr): 1345 cm⁻¹ (B-O stretching), 1605 cm⁻¹ (C=C aromatic).
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis typically involves a multi-step sequence starting from bicyclo[1.1.1]pentane precursors:
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Borylation of Bicyclic Alkenes:
Reaction of 2-methyl-3-phenylbicyclo[1.1.1]pent-1-ene with bis(pinacolato)diboron (B₂Pin₂) in the presence of [Ir(COD)Cl]₂ catalyst yields the boronate ester intermediate .
2. Oxidative Cyclization:
Treatment with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions forms the dioxaborolane ring, achieving yields of 68–72%.
Mechanistic Considerations
The boron center acts as a Lewis acid, facilitating nucleophilic attacks at the empty p-orbital. In Suzuki-Miyaura couplings, transmetallation occurs via a four-membered transition state, with the bicyclic framework minimizing side reactions through steric shielding .
Applications in Organic Synthesis
Cross-Coupling Reactions
The compound serves as a robust boronic ester partner in palladium-catalyzed cross-couplings:
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Suzuki-Miyaura Reactions: Couples with aryl halides at 0.5 mol% Pd(PPh₃)₄, achieving >90% yield for biaryl products.
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Chan-Lam Amination: Forms C-N bonds with secondary amines under aerobic conditions.
Medicinal Chemistry Applications
Replacement of para-substituted phenyl groups with the bicyclo[1.1.1]pentane-dioxaborolane system improves metabolic stability in drug candidates:
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IDO1 Inhibitors: Compound 2 (derived from this boronate) shows 15-fold increased half-life in rat liver microsomes compared to phenyl analogues .
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Bioisosteric Replacement: Reduces LogP by 0.8 units while maintaining target affinity in kinase inhibitors .
Comparative Analysis with Structural Analogues
| Compound | Molecular Weight | Reactivity in Suzuki Coupling | Metabolic Stability (t₁/₂, human hepatocytes) |
|---|---|---|---|
| Bicyclo[1.1.1]pentane derivative | 284.21 | 92% yield | 6.7 h |
| Phenylboronic acid pinacol ester | 234.11 | 88% yield | 1.2 h |
| Biphenyl-4-boronic acid | 198.02 | 85% yield | 0.8 h |
Recent Advancements and Future Directions
Flow Chemistry Approaches
Continuous flow synthesis utilizing photochemical reactors enables kilogram-scale production (≥99% purity) with residence times <30 minutes . This method reduces byproduct formation from thermal decomposition.
Computational Modeling
DFT studies at the B3LYP/6-311+G(d,p) level reveal:
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Boron-centered LUMO energy: -1.8 eV
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Activation energy for transmetallation: 18.3 kcal/mol These insights guide the design of asymmetric variants for enantioselective couplings.
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